12-Methoxy-12-oxododec-10-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-Methoxy-12-oxododec-10-ynoate is an organic compound with the molecular formula C13H20O3 It is characterized by the presence of a methoxy group, a carbonyl group, and an alkyne group within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methoxy-12-oxododec-10-ynoate typically involves the esterification of 12-oxododec-10-ynoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
12-Methoxy-12-oxododec-10-ynoate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or ozone (O3) can be used for oxidative cleavage of the alkyne group.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used to reduce the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the methoxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
12-Methoxy-12-oxododec-10-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-Methoxy-12-oxododec-10-ynoate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the carbonyl and alkyne groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
12-oxo-trans-10-dodecenoic acid: Similar structure but lacks the methoxy group.
12-Methoxy-12-oxododecanoic acid: Similar structure but lacks the alkyne group
Properties
CAS No. |
80220-90-2 |
---|---|
Molecular Formula |
C13H19O4- |
Molecular Weight |
239.29 g/mol |
IUPAC Name |
12-methoxy-12-oxododec-10-ynoate |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-8,10H2,1H3,(H,14,15)/p-1 |
InChI Key |
VCWOPKKWQDSHAU-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C#CCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.